ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features both imidazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of the imidazole and benzothiazole intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the benzothiazole ring is often formed via the condensation of o-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the imidazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzothiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical modifications also allows it to interact with different pathways and exert diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-4-METHYLIMIDAZOLE: Known for its use as a curing agent in epoxy resins.
BENZOTHIAZOLE DERIVATIVES: These compounds have a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of imidazole and benzothiazole moieties, which confer a broad spectrum of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H20N4O3S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H20N4O3S2/c1-4-12-10(3)19-17(20-12)26-9-15(23)22-18-21-13-7-6-11(8-14(13)27-18)16(24)25-5-2/h6-8H,4-5,9H2,1-3H3,(H,19,20)(H,21,22,23) |
InChI Key |
JYBABBHNEWPLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.